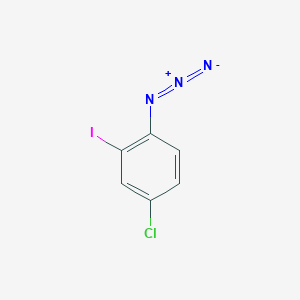

1-Azido-4-chloro-2-iodobenzene

Description

Significance of Aryl Azides in Modern Organic Synthesis and Chemical Biology

Aryl azides are versatile building blocks in modern organic synthesis. The azide (B81097) functional group is a key player in a variety of chemical transformations, including cycloaddition reactions, reductions to amines, and rearrangements. One of the most prominent applications of aryl azides is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient formation of triazoles. These triazole products are valuable in medicinal chemistry and materials science.

In the realm of chemical biology, aryl azides are instrumental as photoaffinity labeling reagents. Upon photolysis, they generate highly reactive nitrenes that can form covalent bonds with nearby molecules, enabling the study of biological interactions. Furthermore, the azide group's ability to participate in bioorthogonal reactions, such as the Staudinger ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes it a powerful tool for labeling and modifying biomolecules in living systems.

The Unique Reactivity Profile of Halogenated Aromatic Systems

The presence of halogen atoms on an aromatic ring significantly influences its reactivity. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. This dual nature affects the electron density of the aromatic ring and the reactivity of other functional groups attached to it.

Halogenated aromatic systems are crucial precursors in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials. The type of halogen (F, Cl, Br, I) dictates the reactivity in these transformations, with iodides being the most reactive, followed by bromides and then chlorides.

Positional Isomerism and Electronic Effects in Dihaloazidobenzenes

Overview of Related Isomeric Halogenated Azidobenzenes

Positional isomerism in dihaloazidobenzenes refers to the different possible arrangements of the two halogen atoms and the azide group on the benzene (B151609) ring. science-revision.co.uk Each isomer exhibits a unique set of physical and chemical properties due to the distinct electronic and steric environment around each substituent. science-revision.co.uk For instance, the relative positions of the halogens and the azide group can influence the molecule's dipole moment, boiling point, and solubility.

Some examples of isomeric halogenated azidobenzenes include:

1-Azido-4-chlorobenzene (B1265687)

1-Azido-3-chlorobenzene scielo.br

1-Azido-2-chlorobenzene rsc.org

1-Azido-4-iodobenzene scielo.br

1-Azido-4-chloro-2-nitrobenzene scielo.br

The electronic effects of the halogen substituents play a critical role in the reactivity of the azide group. Electron-withdrawing halogens can increase the electrophilicity of the azide, making it more susceptible to nucleophilic attack. Conversely, the position of the halogens can also sterically hinder the approach of reactants to the azide group.

Rationale for Investigating 1-Azido-4-chloro-2-iodobenzene (B6271656)

The compound this compound is of particular interest due to its unique trifunctional nature. It possesses three distinct reactive sites: an azide group, a chloro substituent, and an iodo substituent. This arrangement offers a platform for sequential and selective chemical modifications.

The high reactivity of the carbon-iodine bond makes it an ideal handle for initial cross-coupling reactions, leaving the chloro and azido (B1232118) groups available for subsequent transformations. The azide group can participate in a wide array of reactions, including those central to bioconjugation and materials science. The chloro substituent, being less reactive than the iodo group in cross-coupling reactions, provides an additional site for later-stage functionalization. This hierarchical reactivity allows for the construction of complex and highly functionalized molecules from a single, versatile starting material, making this compound a valuable tool in synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHSVZIIUAMSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 4 Chloro 2 Iodobenzene

Strategies Involving Diazotization and Azide (B81097) Formation

A cornerstone in the synthesis of aryl azides is the diazotization of anilines, followed by the substitution of the resulting diazonium salt with an azide ion. This classical yet effective method can be applied directly to appropriately substituted anilines.

Direct Azidation of Halogenated Anilines

The most direct route to 1-azido-4-chloro-2-iodobenzene (B6271656) involves the diazotization of 4-chloro-2-iodoaniline (B181669). ontosight.ainih.gov This process is typically carried out by treating the aniline (B41778) with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic medium like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the intermediate diazonium salt. The subsequent addition of an azide source, commonly sodium azide (NaN₃), to the diazonium salt solution results in the displacement of the diazonium group (–N₂⁺) by the azide group (–N₃), yielding the desired product. smolecule.com

This method is widely applicable for the synthesis of various aryl azides from their corresponding anilines. The reaction's success hinges on the careful control of temperature to prevent the premature decomposition of the unstable diazonium salt.

Tandem Halogenation and Azidation Protocols

While not explicitly detailed for this compound in the searched literature, tandem or one-pot reactions that combine halogenation and azidation are established strategies in organic synthesis. These protocols offer the advantage of procedural efficiency by minimizing intermediate purification steps. Conceptually, a suitable aniline precursor could first undergo iodination and chlorination, followed by an in-situ diazotization and azidation sequence to furnish the final product.

Metal-Catalyzed Approaches to Aryl Azide Synthesis

Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions as powerful tools for forming carbon-nitrogen bonds, including the synthesis of aryl azides.

Copper-Catalyzed Azidation of Iodoaryl Precursors

Copper-catalyzed reactions represent a significant method for the synthesis of aryl azides from aryl halides. nih.govrsc.org In the context of this compound, a potential precursor would be 1,4-dichloro-2-iodobenzene (B1295236) or 1-chloro-2,4-diiodobenzene. The copper catalyst, often in the form of Cu(I) salts, facilitates the coupling of the aryl halide with an azide source, such as sodium azide. nih.gov These reactions can sometimes be performed under mild conditions and may offer advantages in terms of functional group tolerance compared to traditional methods. jsynthchem.comresearchgate.net

Palladium-Mediated Coupling Reactions

Palladium catalysts are renowned for their versatility in cross-coupling reactions. exlibrisgroup.comresearchgate.net Palladium-catalyzed azidation of aryl halides provides another viable route to aryl azides. mdpi.com This typically involves the reaction of an aryl halide (like 1-chloro-4-iodobenzene (B104392) or other dihalo-iodobenzenes) with an azide source in the presence of a palladium catalyst and a suitable ligand. thieme-connect.comacs.org The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. While highly effective for many substrates, the optimization of catalysts, ligands, and reaction conditions is often necessary to achieve high yields.

Nucleophilic Aromatic Substitution (SNAr) Routes to Haloazidobenzenes

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing a nucleophile, such as an azide, onto an aromatic ring. wikipedia.orgnumberanalytics.com This reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halide) on the aromatic ring. chemistrysteps.com These electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. chemistrysteps.comsinica.edu.tw

For a molecule like this compound, an SNAr approach would likely involve a precursor with a leaving group other than chloride or iodide, or an activating group that is later converted to one of the final substituents. For instance, a nitro group, a potent activating group, could be present on the ring to facilitate the displacement of a halide by the azide ion. The nitro group could then potentially be removed or transformed in a subsequent step. However, the direct synthesis via SNAr on a dihalo-iodobenzene without significant activation is generally challenging.

Generation from Hypervalent Iodine Precursors

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for various functional group transformations, including azidation. researchgate.net These reagents can act as sources of electrophilic azide or azido (B1232118) radicals, providing alternatives to traditional methods that may require harsh conditions. wiley.comacs.org

Utilization of Cyclic Hypervalent Iodine Reagents for Azidation

Cyclic hypervalent iodine reagents, such as 1-azido-1,2-benziodoxol-3(1H)-one (also known as Zhdankin reagent or ABX), are stable, crystalline solids that serve as excellent sources for the transfer of an azide group. acs.org These reagents have been successfully employed in the azidation of a variety of substrates. The reaction mechanism often involves the generation of an azide radical under thermal or photochemical conditions.

While a direct synthesis of this compound using cyclic hypervalent iodine reagents has not been explicitly detailed in the reviewed literature, the general reactivity of these reagents suggests a potential pathway starting from 1-chloro-3-iodobenzene. The key challenge in such a synthesis would be controlling the regioselectivity of the azidation reaction on the di-substituted benzene (B151609) ring. The directing effects of the existing chloro and iodo substituents would influence the position of the incoming azide group.

Table 1: Common Cyclic Hypervalent Iodine Reagents for Azidation

| Reagent Name | Abbreviation | Structure |

| 1-Azido-1,2-benziodoxol-3(1H)-one | ABX | Awaiting Structure |

| Azidobenziodazolone | ABZ | Awaiting Structure |

Note: The structures for the reagents in the table are based on common representations in organic chemistry literature.

Arylation of Azide Anion with Iodonium (B1229267) Salts

Diaryliodonium salts are another class of hypervalent iodine compounds that can be utilized for the synthesis of aryl azides. These salts act as arylating agents, transferring one of the aryl groups to a nucleophile, in this case, the azide anion (N₃⁻). The reaction involves the nucleophilic attack of the azide anion on the iodonium salt, leading to the formation of the aryl azide and an iodoarene byproduct.

The synthesis of this compound via this method would require the preparation of a suitable diaryliodonium salt precursor containing the 4-chloro-2-iodophenyl moiety. The reaction with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, would then yield the desired product. The efficiency and regioselectivity of this process would depend on the nature of the other aryl group on the iodonium salt and the reaction conditions employed.

Regioselective Synthesis and Functional Group Compatibility Considerations

A highly plausible and regioselective route to this compound involves the diazotization of the corresponding aniline precursor, 4-chloro-2-iodoaniline, followed by treatment with an azide source. This classical method is widely used for the synthesis of aryl azides from anilines. rsc.org The synthesis of the precursor, 4-chloro-2-iodoaniline, has been documented in the chemical literature. lookchem.com

The process begins with the treatment of 4-chloro-2-iodoaniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. rsc.org This intermediate is generally unstable and is used immediately in the next step. The subsequent addition of an azide salt, most commonly sodium azide, to the diazonium salt solution results in the displacement of the diazonium group (N₂⁺) by the azide group (N₃⁻), yielding this compound. rsc.org This method is inherently regioselective as the position of the azide group is determined by the position of the amino group in the starting aniline.

When considering synthetic routes to this compound, the compatibility of the functional groups present on the aromatic ring is a crucial factor. The chloro and iodo substituents are generally stable under the conditions required for both the diazotization-azidation sequence and for reactions involving hypervalent iodine reagents.

In the context of direct C-H azidation using hypervalent iodine reagents on a precursor like 1-chloro-3-iodobenzene, the electronic and steric effects of the chloro and iodo groups would direct the incoming azide group. Both chlorine and iodine are ortho-, para-directing deactivators in electrophilic aromatic substitution. However, the mechanism of radical azidation with hypervalent iodine reagents can be more complex, and predicting the exact regiochemical outcome without experimental data is challenging. The relative activating/deactivating and directing effects of both halogens would need to be carefully considered to achieve the desired 1,4,2-substitution pattern.

Reactivity and Mechanistic Investigations of 1 Azido 4 Chloro 2 Iodobenzene

Transformations Involving the Azido (B1232118) Group

The azide (B81097) functional group in 1-Azido-4-chloro-2-iodobenzene (B6271656) is a versatile handle for a variety of chemical transformations. Its ability to act as a 1,3-dipole and as a precursor to a nitrene upon thermolysis or photolysis dictates its primary reaction pathways.

Thermolytic and Photolytic Nitrogen Extrusion to Nitrenes

Upon heating (thermolysis) or irradiation with UV light (photolysis), aryl azides like this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. sorbonne-universite.fracs.org In this case, the product would be 2-iodo-4-chlorophenylnitrene. These nitrenes are electron-deficient species that can exist in either a singlet or triplet spin state, leading to different reaction pathways.

Singlet aryl nitrenes are known to undergo rapid intramolecular rearrangements. acs.org A common pathway involves ring expansion to a seven-membered ring ketenimine (specifically, a dehydroazepine derivative). acs.orgacs.org This highly strained intermediate can then be trapped by nucleophiles. For ortho-substituted phenylnitrenes, intramolecular cyclization is a possible and often competing pathway. While no specific examples for 2-iodo-4-chlorophenylnitrene were found, related ortho-substituted nitrenes are known to undergo cyclization. For example, intramolecular reactions can lead to the formation of new heterocyclic ring systems.

If generated in the presence of a suitable trapping agent, the aryl nitrene intermediate can be intercepted before it undergoes intramolecular rearrangement. rsc.orgualberta.carsc.org These intermolecular reactions are a powerful tool for forming new C-N bonds. For example, nitrenes can react with alkenes to form aziridines or insert into C-H bonds. rsc.org The highly reactive nitrene generated from this compound can be trapped by various substrates, although the efficiency of trapping must compete with the fast intramolecular rearrangement pathways. acs.org The specific nature of the products would depend on the trapping agent used.

Table 2: Potential Reactions of 2-iodo-4-chlorophenylnitrene This table outlines the expected, generalized reactivity of the nitrene intermediate based on known aryl nitrene chemistry.

| Reaction Type | Reactant/Condition | Product Type | Reference |

|---|---|---|---|

| Intramolecular Rearrangement | Photolysis/Thermolysis | Ketenimine | acs.orgacs.org |

| Intermolecular Trapping | Alkene | Aziridine (B145994) | rsc.org |

| Intermolecular Trapping | Sulfoxide | Sulfoximine | acs.org |

Reductive Transformations to Amines

The reduction of the azide group to a primary amine is a fundamental transformation, providing a pathway to valuable aniline (B41778) derivatives. This conversion can be achieved through several methods, including novel techniques like ultrasound-induced reduction and other established chemical pathways.

Recent research has highlighted the use of low-intensity ultrasound to facilitate the single-electron reduction of aromatic azides into their corresponding bioactive amines. nih.govnih.gov This transformation represents a novel ultrasonic chemistry mechanism that can be particularly efficient for aromatic compounds that possess strong electron-withdrawing groups. nih.govnih.gov The presence of chloro and iodo substituents on the aromatic ring of this compound would be expected to enhance the efficiency of this reduction.

The mechanism is proposed to occur via a single-electron transfer process. nih.gov In model systems, this process is mediated by a biological reductant like β-nicotinamide adenine (B156593) dinucleotide disodium (B8443419) salt hydrate (B1144303) (NADH), with an electron transfer catalyst such as riboflavin (B1680620) tetrabutyrate significantly accelerating the reaction rate. nih.gov This method is notable for its potential application in generating bioactive molecules in situ under mild conditions, with ultrasound acting as a non-invasive trigger. nih.govnih.gov This approach could pave the way for new applications in fields like selective therapy. nih.gov

Beyond sonochemical methods, several conventional reductive pathways are effective for converting aryl azides to amines. These methods are generally high-yielding and tolerate a wide range of other functional groups, which is critical for a multifunctional substrate like this compound.

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used method involving a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The reaction is typically clean and efficient. For this compound, this method must be used with caution, as the aryl-iodide and aryl-chloride bonds can also be susceptible to hydrogenolysis under harsh conditions.

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. The Staudinger reaction is known for its mild conditions and high chemoselectivity, making it an excellent choice for complex molecules as it would not affect the chloro or iodo substituents.

Metal-Mediated Reductions: Various metals in the presence of a proton source can effectively reduce aryl azides. Common systems include zinc dust in the presence of ammonium (B1175870) chloride or iron powder with ammonium chloride. These methods are often cost-effective and straightforward to perform.

During the synthesis of aryl iodides from arylhydrazines, the formation of 1-azido-4-chlorobenzene (B1265687) as a byproduct has been observed, which can subsequently be reduced to 4-chloroaniline. acs.orgnih.gov This indicates the general feasibility of reducing the azido group in the presence of a chloro substituent.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the most labile of the three functional groups towards transition metal-catalyzed reactions, making it a prime site for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. nih.govacs.org The aryl iodide moiety of this compound readily participates in well-known coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of new aryl, alkynyl, or vinyl substituents. doi.orgresearchgate.net

A key consideration when working with this compound is the chemoselectivity of the cross-coupling reaction. The relative reactivity of aryl halides in palladium-catalyzed oxidative addition follows the order: C-I > C-Br > C-OTf >> C-Cl. wikipedia.org This reactivity trend allows for the selective activation of the C-I bond while leaving the more stable C-Cl bond intact. For instance, in the Sonogashira coupling of 1-chloro-4-iodobenzene (B104392), the reaction occurs exclusively at the iodide position. researchgate.net

The azide group is generally considered a stable functional group under the conditions typically employed for many palladium-catalyzed cross-coupling reactions. It does not typically interfere with the catalytic cycle, provided that strongly reductive conditions or very high temperatures that might lead to its decomposition into a nitrene are avoided. This allows for the selective functionalization of the aryl iodide position without affecting the azide or chloride moieties.

To achieve high yields and maintain chemoselectivity, the reaction conditions for cross-coupling reactions must be carefully optimized. researchgate.nettesisenred.net This involves the judicious selection of the catalyst, ligands, base, solvent, and temperature for each specific reaction type.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent. Optimization focuses on the palladium source, phosphine ligand, and base. researchgate.netrsc.org

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, H₂O | Solubilizes reactants and influences catalyst activity. |

| Temperature | Room Temp. to 100 °C | Lower temperatures favor selective C-I activation. |

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl iodides.

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne. It traditionally uses a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgresearchgate.net

| Parameter | Condition | Purpose |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. |

| Cu Co-catalyst | CuI | Facilitates the formation of a copper acetylide for transmetalation. |

| Base | Et₃N, i-Pr₂NH (often as solvent) | Acts as a base and ligand, and scavenges HX byproduct. |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. |

| Temperature | Room Temp. to 80 °C | Mild conditions preserve the other functional groups. |

This table presents typical conditions for Sonogashira reactions involving aryl iodides.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene. The optimization of base and temperature is crucial for success. researchgate.netrsc.orgresearchgate.net

| Parameter | Condition | Purpose |

| Catalyst | Pd(OAc)₂, Pd/C | The palladium source for the catalytic cycle. |

| Ligand | PPh₃, P(o-tol)₃ | Often required, but some "ligand-free" protocols exist. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX formed during the reaction. |

| Solvent | DMF, NMP, Acetonitrile | A polar, aprotic solvent is typically used. |

| Temperature | 80 °C to 140 °C | Higher temperatures are often needed, requiring careful control. |

This table presents typical conditions for Heck reactions involving aryl iodides.

For this compound, optimization would focus on using the mildest possible conditions to ensure the selective activation of the aryl-iodine bond while preserving the integrity of the chloro and, particularly, the thermally sensitive azide functional groups. This often means employing lower reaction temperatures and carefully selecting a base that does not induce unwanted side reactions. wikipedia.org

Formation and Reactivity of Hypervalent Iodine(III) Species

The iodine atom in this compound can be oxidized to form hypervalent iodine(III) species, which are powerful reagents in organic synthesis, known for their electrophilic and oxidative properties. acs.orghbni.ac.in The generation of these species often involves treatment with oxidizing agents. The resulting hypervalent iodine(III) compounds can then participate in a variety of transformations.

Hypervalent iodine(III) reagents derived from aryl iodides are well-established as potent electrophiles and oxidants. mdpi.com For instance, reagents like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are commonly used to effect a range of oxidative transformations. nih.govrsc.org In the context of this compound, oxidation would lead to a hypervalent iodine(III) center, rendering it capable of participating in reactions such as azidations of various substrates.

The general reactivity of hypervalent iodine(III) azides involves the transfer of an azide group to a nucleophile. These reagents can be generated in situ from the corresponding iodoarene by reaction with an azide source in the presence of an oxidant. rsc.org For example, the combination of PhI(OAc)₂ and sodium azide generates an azide-containing hypervalent iodine(III) species that can rapidly decompose to form azide radicals, which can initiate polymerization or other radical-mediated processes. rsc.org

Detailed research on the specific hypervalent iodine(III) species derived from this compound and its subsequent electrophilic and oxidative transformations is an area of ongoing investigation. However, based on the known chemistry of similar compounds, it is anticipated that it would serve as a source for electrophilic azidation, participating in reactions with nucleophiles like dicarbonyl compounds. organic-chemistry.org

A general scheme for the formation of a hypervalent iodine(III) species and its subsequent reaction is depicted below:

Table 1: Examples of Oxidative Transformations using Hypervalent Iodine(III) Reagents

| Substrate Type | Reagent System | Product Type | Reference |

| 1,3-Dicarbonyl Compounds | PhI(OAc)₂ / Bu₄NN₃ | α-Azido-1,3-dicarbonyls | organic-chemistry.org |

| Alkenes | PhI(OAc)₂ / Phthalimide | 1,2-Aminoacetoxyalkanes | organic-chemistry.org |

| Sulfamates | Rh₂(OAc)₄ / PhI(OAc)₂ | Intramolecular C-H Amination Products | organic-chemistry.org |

Arynes are highly reactive intermediates that can undergo a variety of cycloaddition and nucleophilic addition reactions. nih.govscholaris.ca While hypervalent iodine compounds are typically viewed as electrophiles, their interaction with arynes can lead to interesting reactivity patterns. The generation of arynes often involves precursors such as 2-(trimethylsilyl)aryl triflates. nih.gov

In the context of this compound, the iodine atom, even in its I(I) state, can exhibit nucleophilic character in certain reactions. However, the direct nucleophilic addition of the iodine center of this specific molecule to an aryne is not a commonly reported transformation. More prevalent is the reaction of the azide group with arynes. The azide functionality can act as a nucleophile and participate in cycloaddition reactions with arynes to form benzotriazole (B28993) derivatives.

The study of the nucleophilic behavior of the iodine atom in this compound with arynes would require specific experimental conditions that promote this reactivity over other potential pathways, such as the reaction of the azide or the generation of a nitrene.

Interplay and Chemoselectivity Among Multiple Functional Groups

The presence of three distinct functional groups on the same aromatic ring in this compound leads to complex reactivity and challenges in achieving chemoselectivity. The relative reactivity of the functional groups dictates the outcome of a given transformation.

Azide Group: The azide is prone to thermal or photochemical decomposition to form a highly reactive nitrene, which can undergo various insertions and rearrangements. diva-portal.org It can also participate in [3+2] cycloaddition reactions (e.g., with alkynes to form triazoles) and act as a nucleophile. wikipedia.org

Iodo Group: The iodine atom is the most versatile site for transformations. It can be converted into a hypervalent iodine species, as discussed previously. acs.org The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. acs.org

Chloro Group: The C-Cl bond is the least reactive of the three functional groups in many common synthetic operations. It is less susceptible to nucleophilic substitution and requires more forcing conditions for palladium-catalyzed cross-coupling compared to the C-I bond. bohrium.com

This hierarchy of reactivity allows for a degree of selective functionalization. For example, a palladium-catalyzed cross-coupling reaction would be expected to occur exclusively at the C-I bond, leaving the azide and chloro groups intact. Similarly, a [3+2] cycloaddition with an alkyne would selectively engage the azide group. Achieving reactions at the less reactive chloro position would necessitate the prior transformation of the more reactive iodo and azide functionalities or the use of highly specific catalytic systems.

The study of the interplay between these groups is crucial for designing synthetic routes that utilize this compound as a building block for more complex molecules.

Ortho-Effects of Adjacent Halogen and Azide Groups

The term "ortho-effect" describes the collection of steric and electronic interactions between adjacent substituents on a benzene (B151609) ring, which can significantly alter the molecule's reactivity compared to its meta and para isomers. Current time information in Bangalore, IN.dntb.gov.ua In this compound, the iodine atom is positioned ortho to the azido group, leading to several important consequences for the molecule's chemical behavior.

Electronic Effects:

The azido group (-N₃) is also an electron-withdrawing group, primarily through its inductive effect. It can also participate in resonance, though its influence is complex. The proximity of the bulky iodine atom to the azido group can cause steric hindrance, potentially forcing the azido group out of the plane of the benzene ring. dntb.gov.ua This twisting would disrupt the resonance interaction between the azido group and the aromatic system, thereby modifying the electronic landscape of the molecule. figshare.com

The combined electron-withdrawing nature of the chloro, iodo, and azido groups renders the benzene ring of this compound significantly electron-deficient. This heightened electrophilicity makes the aromatic ring susceptible to nucleophilic attack, a key feature of its reactivity.

Steric Effects:

Steric hindrance is a major factor in the ortho-effect. Current time information in Bangalore, IN.figshare.com The iodine atom is considerably larger than a hydrogen atom, and its presence adjacent to the azido group creates a crowded environment around that region of the molecule. This steric congestion can influence the regioselectivity of reactions by shielding the ortho position from attack by bulky reagents. For instance, in reactions where an incoming group could potentially add to the position between the iodo and azido groups, this pathway would be sterically disfavored.

The steric clash between the ortho-iodo and azido groups can also influence the conformation of the molecule, as mentioned earlier, by affecting the planarity of the azido group with the benzene ring. dntb.gov.ua This conformational change can have a cascading effect on the molecule's reactivity in various transformations, including cycloaddition reactions involving the azide moiety.

| Substituent Property | Iodine (ortho to Azide) | Chlorine (para to Azide) | Azide |

| Inductive Effect | -I (Electron-withdrawing) | -I (Electron-withdrawing) | -I (Electron-withdrawing) |

| Resonance Effect | +R (Electron-donating) | +R (Electron-donating) | +R/-R (Complex) |

| Van der Waals Radius (Å) | 2.15 | 1.75 | ~1.8 |

| Key Ortho-Interaction | Significant steric hindrance with the adjacent azido group, influencing its conformation and reactivity. | Minimal direct steric interaction with the azido group. | Experiences steric pressure from the ortho-iodo substituent. |

Competitive Reaction Pathways and Kinetic vs. Thermodynamic Control

The presence of multiple reactive sites and the interplay of electronic and steric factors in this compound can lead to competitive reaction pathways. The outcome of a reaction can often be dictated by whether it is under kinetic or thermodynamic control. dergipark.org.trlibretexts.orgmasterorganicchemistry.comopenstax.org

Kinetic control governs reactions where the product that is formed the fastest is the major product. These reactions are typically irreversible and are often favored at lower temperatures. libretexts.org

Thermodynamic control dictates reactions where the most stable product is the major product. These reactions are generally reversible, allowing for an equilibrium to be established, and are favored at higher temperatures. libretexts.org

For this compound, several competitive pathways can be envisaged:

Nucleophilic Aromatic Substitution (SNAr) vs. Cycloaddition:

The electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com The positions ortho and para to the electron-withdrawing groups are activated towards nucleophilic attack. In this molecule, the carbon bearing the iodine and the carbon bearing the chlorine are potential sites for substitution. The C-I bond is generally weaker than the C-Cl bond, suggesting that the iodine might be a better leaving group.

Simultaneously, the azido group is a 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkynes, to form triazoles. scispace.commasterorganicchemistry.com This is a very common and efficient reaction of aryl azides.

Therefore, when this compound is treated with a nucleophilic alkyne, a competition between SNAr and cycloaddition could occur.

Under Kinetic Control (Lower Temperatures): It is plausible that the 1,3-dipolar cycloaddition reaction would be kinetically favored. These reactions are often very fast and can proceed at or below room temperature. scispace.com The formation of the triazole ring is typically a highly exothermic and irreversible process.

Under Thermodynamic Control (Higher Temperatures): At elevated temperatures, if the cycloaddition were reversible to some extent, or if the activation barrier for SNAr could be overcome, a different product distribution might be observed. However, given the stability of the triazole ring, the cycloaddition is likely to be the dominant pathway across a range of temperatures. The SNAr reaction would likely require harsh conditions due to the deactivating effect of the halogens on the approach of a nucleophile, even with the activation provided by the other electron-withdrawing groups.

Competition in SNAr Reactions:

Assuming conditions that favor SNAr, there would be competition between the displacement of the iodide and the chloride.

Kinetic Product: The substitution of iodide would likely be the kinetically favored process. The C-I bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to nucleophilic attack and cleavage.

Thermodynamic Product: The relative stability of the final products would determine the thermodynamic outcome. While a detailed thermodynamic analysis is not available, the properties of the resulting products would be the deciding factor.

Research on related 2-haloaryl amides has shown that tandem reactions involving cycloaddition followed by an intramolecular Ullmann-type C-N coupling can occur, highlighting the potential for complex, multi-step pathways in such systems. acs.orgacs.orgnih.gov In the case of this compound, a similar cascade could be initiated by an intermolecular reaction.

| Reaction Pathway | Expected Controlling Factor | Probable Product at Lower Temp (Kinetic) | Probable Product at Higher Temp (Thermodynamic) |

| SNAr vs. Cycloaddition | Reaction type | Cycloaddition product (Triazole derivative) | Cycloaddition product (Triazole derivative) |

| SNAr at C-I vs. C-Cl | Leaving group ability | Substitution of Iodide | Dependent on product stability |

Applications in Advanced Organic Synthesis

Scaffold for the Synthesis of Complex Nitrogen-Containing Heterocycles

The azide (B81097) moiety is a cornerstone for the synthesis of a wide array of nitrogen-rich heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. mdpi.com

The azide group of 1-Azido-4-chloro-2-iodobenzene (B6271656) is an ideal precursor for 1,2,3-triazoles through [3+2] cycloaddition reactions with alkynes. This transformation, often referred to as "click chemistry," can be catalyzed by copper(I) to yield 1,4-disubstituted triazoles or can proceed under strain-promotion without a catalyst (strain-promoted alkyne-azide cycloaddition or SPAAC). acs.org The resulting triazole ring is a stable aromatic system that can act as a rigid linker in larger molecules. Research on analogous aryl azides demonstrates that these cycloadditions are highly efficient and tolerate a wide range of functional groups, a principle that extends to this trifunctionalized benzene (B151609). acs.orgrsc.org

Similarly, the azide functionality is instrumental in the formation of tetrazoles. One common method involves the reaction of the aryl azide with nitriles, often catalyzed by zinc or other Lewis acids, to form 5-substituted-1H-tetrazoles. organic-chemistry.org An alternative, powerful approach is the Ugi-azide multicomponent reaction, where an amine, an aldehyde, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide, which can be conceptually substituted by the aryl azide itself) combine to produce 1,5-disubstituted-1H-tetrazoles in a single step. scielo.org.mx The synthesis of 1-(4-chloro-3-fluoro-2-iodophenyl)-1H-tetrazole from the corresponding aniline (B41778) highlights a related strategy where a diazonium salt is converted to the tetrazole, underscoring the utility of such substituted phenyls in accessing these heterocycles. rsc.org

The synthesis of aziridines and 2H-azirines from this compound relies on the generation of a highly reactive nitrene intermediate. This is typically achieved through thermolysis or photolysis of the azide group, which causes the extrusion of nitrogen gas (N₂). mdpi.com The resulting aryl nitrene can then react with an alkene in a cycloaddition reaction to form a three-membered aziridine (B145994) ring. mdpi.com This method provides a direct route to these strained, yet synthetically useful, heterocycles.

Furthermore, the synthesis of elusive 3-azido-2H-azirines has been accomplished through the thermolysis of 1,1-diazidoethenes, indicating that azido-substituted azirines are viable, albeit highly reactive, intermediates. researchgate.net The chemistry of α-azido ketones, which are isoelectronic to azirines in some respects, also provides pathways to various heterocycles, illustrating the versatility of the azide group in forming small, nitrogen-containing rings. mdpi.com

While direct formation of oxazoles from aryl azides is less common, this compound can serve as a precursor to intermediates that subsequently cyclize to form oxazoles and other heteroaromatic systems. For instance, the azide can be reduced to an amine, which can then participate in condensation reactions to build the desired heterocycle. More sophisticated tandem reactions, where the iodo- or chloro-positions are first functionalized via cross-coupling, can introduce the necessary fragments for an intramolecular cyclization involving the azide group or its derivatives. mdpi.com The reaction of α-azido ketones with aldehydes to furnish oxazoline (B21484) derivatives demonstrates a related synthetic strategy. mdpi.com

Precursor for Multifunctional Probes and Materials

The heterotrifunctional nature of this compound makes it an exceptional precursor for multifunctional probes and advanced materials. Each functional group can serve as an orthogonal handle for introducing different moieties. For example, the highly reactive iodo group can be used in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach a fluorescent dye or a solid support. ontosight.ai Subsequently, the azide group can be used for bioconjugation via click chemistry. smolecule.com The less reactive chloro group can be reserved for a final modification, allowing for a three-step, selective functionalization of the scaffold. This approach is invaluable in creating complex probes for chemical biology and diagnostic imaging.

Design of Bioconjugation Reagents

In bioconjugation, the primary role of this compound is fulfilled by its azide group, which readily participates in click chemistry for linking to alkyne-modified biomolecules. This allows for the stable and specific labeling of proteins, nucleic acids, and other biological targets. Aryl azides are also well-known photoaffinity labeling (PAL) reagents. nih.gov Upon exposure to UV light, the azide group forms a nitrene that can insert into nearby C-H or N-H bonds, creating a covalent link to a target protein. The iodo and chloro substituents on the ring can be used to attach reporter tags, drug payloads, or handles for affinity purification, making the compound a versatile platform for designing sophisticated bioconjugation reagents. smolecule.com The iodine atom itself can be replaced with a radioactive isotope, such as ¹²⁵I, for use in radiolabeling applications.

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules from a common starting material to explore chemical space efficiently, often for drug discovery. whiterose.ac.uk this compound is an ideal scaffold for DOS due to the orthogonal reactivity of its three functional groups. researchgate.net A library of compounds can be generated by systematically and combinatorially reacting each of the three sites. For example, a Suzuki coupling at the iodine position, a Sonogashira coupling at the chlorine position (under more forcing conditions), and a cycloaddition at the azide position, each with a different set of building blocks, would rapidly generate a large and diverse library of complex, three-dimensional molecules from a single, versatile starting material. researchgate.net

Interactive Table of Applications

| Application Area | Key Reaction | Heterocycle/Product Type | Relevant Section |

|---|---|---|---|

| Heterocycle Synthesis | [3+2] Alkyne-Azide Cycloaddition | 1,2,3-Triazoles | 4.1.1 |

| Heterocycle Synthesis | Nitrile-Azide Cycloaddition / Ugi-Azide | Tetrazoles | 4.1.1 |

| Heterocycle Synthesis | Nitrene Insertion into Alkenes | Aziridines | 4.1.2 |

| Probe & Materials Synthesis | Orthogonal Cross-Coupling and Click Chemistry | Multifunctional Probes | 4.2 |

| Bioconjugation | Click Chemistry / Photoaffinity Labeling | Bioconjugation Reagents | 4.3 |

| Drug Discovery | Combinatorial Functionalization | Diverse Molecular Libraries | 4.4 |

Computational and Theoretical Studies of 1 Azido 4 Chloro 2 Iodobenzene

Quantum Chemical Calculations of Electronic Structure

Molecular Orbital Analysis (HOMO-LUMO)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For an aryl azide (B81097) like 1-Azido-4-chloro-2-iodobenzene (B6271656), the HOMO is typically a π-orbital associated with the aromatic ring and the azide group, while the LUMO is often a π* antibonding orbital. The electron-withdrawing nature of the chlorine and iodine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl azide. The precise energies would require specific calculations, but a representative analysis for a generic aryl azide is presented below.

Table 1: Exemplary Frontier Orbital Data for a Substituted Aryl Azide

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | π* orbital, primarily on the azido (B1232118) group and aromatic ring |

| HOMO | -6.8 | π orbital, delocalized over the aromatic system |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative for a generic substituted aryl azide and are not the result of specific calculations on this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform. Computational methods can calculate the partial charge on each atom, providing insight into the molecule's polarity and reactive sites. An electrostatic potential (ESP) map visually represents this charge distribution on the electron density surface.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and, crucially, the mechanisms of chemical reactions. DFT calculations can model transition states, determine activation energies, and predict the most likely pathways for reactions.

Mechanistic Insights into Azide Decomposition and Cycloadditions

Aryl azides are known for two primary modes of reactivity: thermal or photochemical decomposition to form a highly reactive nitrene, and cycloaddition reactions.

Decomposition: The decomposition of this compound would involve the loss of a nitrogen molecule (N₂) to form the corresponding 4-chloro-2-iodophenylnitrene. DFT calculations could model the transition state for this process, determining the activation energy required. This would help in understanding the thermal stability of the compound.

Cycloadditions: As a 1,3-dipole, the azide can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes, to form triazoles. DFT studies would be invaluable for understanding the regioselectivity and reaction kinetics of these processes, predicting whether the reaction proceeds more favorably under thermal conditions or with catalysis (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).

Understanding Halogen-Mediated Reactivity

The presence of both chlorine and iodine atoms on the benzene (B151609) ring introduces additional layers of reactivity. The iodine atom, in particular, can participate in halogen bonding, acting as a Lewis acidic site that can interact with Lewis bases. Furthermore, both halogens can be involved in various cross-coupling reactions. DFT calculations could model the transition states and intermediates of these reactions, for example, in palladium-catalyzed processes where the C-I or C-Cl bond is activated. These studies would help predict which halogen is more likely to react under specific conditions, providing a guide for selective functionalization of the molecule.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key aspect would be the rotation around the C-N bond connecting the azide group to the benzene ring.

While the barrier to rotation is generally low, computational studies can identify the lowest energy conformation. This is typically a planar or near-planar arrangement where the azide group lies in the plane of the benzene ring to maximize electronic conjugation. The presence of the bulky iodine atom at the ortho position might induce a slight twist to minimize steric hindrance.

DFT and other computational methods can also be used to study intermolecular interactions. These calculations can predict how molecules of this compound might pack in a solid-state crystal lattice, identifying potential π-stacking interactions between benzene rings and halogen bonding involving the iodine atom. Understanding these non-covalent interactions is crucial for predicting the material properties of the compound.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-iodoaniline (B181669) |

| 4-chloro-2-iodophenylnitrene |

| Phenyl azide |

Prediction of Spectroscopic Signatures (Theoretical Framework)

The theoretical prediction of spectroscopic signatures provides invaluable insights into the structural and electronic properties of a molecule prior to or in conjunction with experimental analysis. For this compound, computational methods can forecast its behavior in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are grounded in quantum mechanical principles and are instrumental in spectral assignment and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR predictions for this compound are based on calculating the magnetic shielding of the ¹H and ¹³C nuclei. These calculations are typically performed using density functional theory (DFT) methods. The chemical shifts are then determined by referencing the calculated shielding constants to that of a standard compound, such as tetramethylsilane (TMS).

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the azide, chloro, and iodo substituents. The predicted chemical shifts, multiplicities, and coupling constants provide a theoretical fingerprint of the molecule's proton environment.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.85 | d | J = 2.4 |

| H-5 | 7.20 | dd | J = 8.7, 2.4 |

| H-6 | 7.50 | d | J = 8.7 |

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum reveals six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are highly sensitive to the nature of the directly attached substituent and the electronic environment. Carbons bearing electronegative substituents or those influenced by the anisotropic effects of the azide group will exhibit characteristic downfield shifts.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-N₃) | 142.1 |

| C-2 (C-I) | 95.8 |

| C-3 | 135.2 |

| C-4 (C-Cl) | 131.5 |

| C-5 | 121.3 |

| C-6 | 132.8 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the energy required to excite the vibrational modes of the molecule. The predicted spectrum for this compound would be characterized by several key absorption bands indicative of its functional groups.

The most prominent feature is expected to be a strong, sharp absorption band corresponding to the asymmetric stretching of the azide (N₃) group, typically appearing in the range of 2100-2160 cm⁻¹ nih.govlibretexts.org. Aromatic C-H stretching vibrations are predicted to occur in the region of 3000-3100 cm⁻¹ orgchemboulder.comlibretexts.orgvscht.czlibretexts.orglibretexts.org. The C=C stretching vibrations within the benzene ring are expected to produce a series of bands between 1400 and 1620 cm⁻¹ orgchemboulder.comlibretexts.orgpressbooks.pubspectroscopyonline.comresearchgate.net. The presence of the halogen substituents will also give rise to characteristic absorptions in the fingerprint region. The C-Cl stretching vibration is anticipated in the 550-850 cm⁻¹ range, while the C-I stretch is expected at an even lower wavenumber, typically between 500 and 600 cm⁻¹ libretexts.orgorgchemboulder.com.

| Bond/Functional Group | Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aryl Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | In-ring Stretch | 1400 - 1620 | Medium to Weak, Multiple Bands |

| Aromatic C-Cl | Stretch | 550 - 850 | Medium to Strong |

| Aromatic C-I | Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Theoretical mass spectrometry involves the prediction of the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its exact mass. Computational tools can simulate the fragmentation pathways, which are crucial for structural confirmation.

A primary fragmentation pathway for aryl azides is the loss of a nitrogen molecule (N₂) to form a nitrene intermediate, which can then undergo further rearrangements. Therefore, a significant fragment ion corresponding to the loss of 28 Da from the molecular ion is predicted. Subsequent fragmentations may involve the loss of the halogen atoms (Cl and I) or cleavage of the aromatic ring.

| Predicted Fragment Ion | Predicted m/z | Proposed Neutral Loss |

|---|---|---|

| [C₆H₄ClIN₃]⁺ | 280.9 | - |

| [C₆H₄ClI]⁺ | 252.9 | N₂ |

| [C₆H₄I]⁺ | 217.9 | N₂, Cl |

| [C₆H₄Cl]⁺ | 126.0 | N₂, I |

| [C₆H₄]⁺ | 76.0 | N₂, Cl, I |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of aryl azides, often involving diazotization of anilines followed by substitution with sodium azide (B81097), raises environmental and safety concerns due to the use of hazardous reagents and the generation of toxic waste. researchgate.netsphinxsai.com Future research will undoubtedly prioritize the development of more sustainable and greener synthetic routes to 1-azido-4-chloro-2-iodobenzene (B6271656) and its derivatives.

Key areas of investigation will include:

Catalytic Azidation: Exploring novel catalytic systems that can directly introduce the azide functionality, minimizing the use of stoichiometric and often hazardous reagents. This includes the use of earth-abundant metal catalysts or even metal-free conditions. chemicalbook.com

Safer Azide Sources: Investigating alternative, more stable, and less explosive azide-donating reagents to replace sodium azide. unibo.it

Green Solvents: Shifting from traditional volatile organic solvents to more environmentally benign options such as water, ionic liquids, or deep eutectic solvents.

Waste Reduction: Designing synthetic pathways with higher atom economy, minimizing the formation of byproducts and facilitating easier purification processes. rsc.org

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering mild and selective reaction pathways. rsc.orgresearchgate.net These techniques hold significant promise for activating and transforming this compound in novel ways.

Future research in this area will likely focus on:

Visible-Light Photocatalysis: Harnessing visible light to promote reactions of the azide group or the carbon-halogen bonds. rsc.orgnih.govrsc.org This could enable the selective formation of C-N bonds under mild conditions, avoiding the need for high temperatures or harsh reagents. rsc.orgnih.govrsc.orgnih.govfrontiersin.org For instance, photocatalytic methods could be developed for the direct arylation of the azide moiety or for the selective functionalization of the C-I or C-Cl bonds.

Electrocatalytic Activation: Utilizing electrochemical methods to generate reactive intermediates from this compound. This could involve the controlled reduction or oxidation of the molecule to trigger specific bond-forming or bond-breaking events. Electrocatalysis offers a high degree of control over reaction conditions and can often be performed at room temperature, contributing to more sustainable processes. researchgate.net

Dual Catalytic Systems: Combining photocatalysis or electrocatalysis with other catalytic methods, such as transition metal catalysis, to achieve unique and challenging transformations.

The distinct electronic properties of the iodo and chloro substituents on the aromatic ring of this compound could be exploited to achieve regioselective transformations under photocatalytic or electrocatalytic conditions, a key area for future exploration.

Integration into Flow Chemistry Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters. sigmaaldrich.com The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms.

Future research directions include:

Safer Synthesis of the Azide: The in-situ generation and immediate consumption of potentially explosive azide intermediates in a flow reactor can significantly enhance the safety of the synthesis of this compound. sigmaaldrich.com

Enhanced Reaction Control: Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved yields, selectivities, and reproducibility. This is particularly important for the selective functionalization of one of the three reactive sites on the molecule.

Automation and High-Throughput Screening: Integrating flow chemistry with automated systems can enable the rapid screening of reaction conditions and the efficient synthesis of libraries of derivatives of this compound for applications in drug discovery and materials science.

Multi-step Synthesis: Linking multiple flow reactors in sequence can allow for the development of continuous, multi-step syntheses starting from simple precursors to complex molecules derived from this compound, without the need for isolation of intermediates.

The implementation of flow chemistry for this compound will not only improve safety and efficiency but also open up new possibilities for its use in large-scale production.

Rational Design of Derivatives with Tunable Reactivity

The reactivity of the azide, chloro, and iodo groups in this compound is influenced by the electronic and steric environment of the aromatic ring. By strategically introducing additional substituents, it is possible to rationally design derivatives with fine-tuned reactivity for specific applications.

Future research will focus on:

Substituent Effects: Systematically studying the effect of introducing electron-donating or electron-withdrawing groups at other positions on the benzene (B151609) ring. researchgate.netnih.gov This will provide a deeper understanding of the structure-reactivity relationships and allow for the predictable tuning of the reactivity of each functional group. researchgate.netnih.govnih.gov For example, introducing an electron-withdrawing group could enhance the electrophilicity of the aryl halides, making them more susceptible to nucleophilic attack, while an electron-donating group might increase the nucleophilicity of the azide.

Steric Hindrance: Utilizing steric hindrance to direct reactions to a specific site on the molecule. By introducing bulky groups adjacent to one of the reactive centers, it may be possible to block reactions at that site and favor transformations at less hindered positions.

Computational Modeling: Employing computational chemistry to predict the reactivity of designed derivatives and to guide the selection of promising candidates for synthesis. Density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure and reaction mechanisms.

The ability to rationally design and synthesize derivatives of this compound with tailored reactivity will be crucial for its application in the synthesis of complex target molecules with high precision.

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring

A thorough understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and for the rational design of new reactions. Advanced spectroscopic techniques that allow for the in-situ and real-time monitoring of chemical reactions are becoming increasingly important.

Future research will benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during the course of a reaction. rsc.org This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions. rsc.org

Operando Spectroscopy: This powerful approach combines in-situ spectroscopy with simultaneous measurement of the catalytic activity and selectivity under actual reaction conditions. nih.gov Operando spectroscopy can provide a detailed picture of the catalyst's structure and its interaction with the reactants, leading to a deeper understanding of the catalytic cycle. nih.gov

Advanced NMR Techniques: Specialized nuclear magnetic resonance (NMR) techniques, including diffusion-ordered spectroscopy (DOSY) and reaction monitoring using flow NMR, can provide valuable information on reaction kinetics and the formation of complex mixtures.

The application of these advanced spectroscopic techniques to the synthesis and reactions of this compound will provide unprecedented insights into the underlying chemical processes, paving the way for the development of more efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Azido-4-chloro-2-iodobenzene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via diazotization of 4-chloro-2-iodoaniline followed by azide substitution. Purity (>98%) is achievable through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity by GC-MS or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR : H/C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to iodine’s heavy atom effect).

- FT-IR : Verify the azide stretch (~2100 cm) and C-I bond (~500 cm).

- X-ray crystallography : Resolve crystal packing and bond angles (see analogous structures in and for comparative analysis) .

Q. What are the stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : The azide group is thermally sensitive. Store at –20°C in amber vials under inert atmosphere. Avoid exposure to light, strong acids/bases, or heavy metal contaminants, which may catalyze decomposition. Monitor for exothermic decomposition via DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting or IR shifts) may arise from:

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl.

- Dynamic processes : Variable-temperature NMR to detect rotational barriers (e.g., hindered rotation due to iodine’s steric bulk).

- Isotopic substitution : Synthesize N-labeled azide analogs to distinguish overlapping signals .

Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level for lighter atoms and LANL2DZ for iodine.

- Transition state analysis : Model azide-alkyne cycloaddition (CuAAC) kinetics using NBO analysis to assess charge distribution.

- Solvent modeling : Apply PCM to simulate polar aprotic solvent effects (e.g., DMF) .

Q. How can researchers design experiments to probe the azide group’s reactivity under varying electronic environments?

- Methodological Answer :

- Substituent effects : Synthesize analogs with electron-donating (e.g., –OCH) or withdrawing (–NO) groups at the 4-position.

- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates with model alkynes.

- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates in thermal decomposition pathways .

Q. What strategies mitigate risks when scaling up reactions involving this compound?

- Methodological Answer :

- Thermal hazard assessment : Conduct ARC (Accelerating Rate Calorimetry) to identify decomposition onset temperatures.

- Batch vs. flow chemistry : Use microreactors for exothermic azide reactions to improve heat dissipation.

- In situ monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time azide concentration tracking .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between experimental and computational bond lengths in X-ray structures?

- Methodological Answer :

- Error analysis : Compare experimental uncertainties (e.g., X-ray R-factors) with DFT convergence thresholds.

- Crystal packing effects : Use Hirshfeld surface analysis to quantify intermolecular interactions distorting bond lengths.

- Benchmarking : Cross-validate with high-resolution neutron diffraction data if available .

Q. What statistical approaches are recommended for interpreting inconsistent catalytic activity data in azide-alkyne cycloadditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.